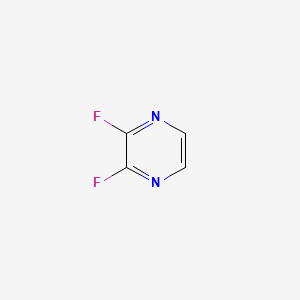

2,3-Difluoropyrazine

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocyclic compounds are a class of organic molecules that have garnered immense interest in modern chemistry. The strategic incorporation of fluorine atoms into heterocyclic structures—rings containing atoms of at least two different elements—can dramatically alter a molecule's physical, chemical, and biological properties. beilstein-journals.org Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond impart unique characteristics. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. bldpharm.com Consequently, fluorinated heterocycles are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials. mdpi.comwikipedia.orgrsc.org Their ability to fine-tune molecular properties makes them indispensable tools for chemists in the life sciences and materials science industries. researchgate.net

Overview of Pyrazine (B50134) Chemistry in Advanced Materials and Intermediates

Pyrazine is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure makes the pyrazine ring electron-deficient, a key feature that dictates its chemical reactivity. thieme-connect.dejyu.fi Pyrazines are prevalent in nature and are known for their roles as flavor and fragrance components. thieme-connect.de In industrial and research settings, pyrazine derivatives are crucial building blocks and intermediates for a wide array of functional molecules. google.comnih.gov Their electron-deficient nature makes them prone to nucleophilic addition and substitution reactions, which is a valuable characteristic in synthetic chemistry. jyu.fi This reactivity is harnessed to produce pharmaceuticals, such as antiviral and anticancer agents, and agrochemicals. nih.govmasterorganicchemistry.com Furthermore, the unique electronic and coordination properties of the pyrazine ring have led to its use in the development of advanced materials, including polymers, dyes, and organic conductors. researchgate.netnii.ac.jpwjpmr.com

Historical Context and Evolution of Difluorinated Aromatic Systems Research

The study of fluorinated aromatic systems has evolved significantly over the past several decades. Early research was often hampered by the challenge of selectively introducing fluorine atoms into an aromatic ring. nii.ac.jp The development of new fluorinating agents, particularly electrophilic N-F reagents, marked a turning point, offering more controlled and manageable methods for fluorination. beilstein-journals.org A major area of study has been the nucleophilic aromatic substitution (SNAr) reaction, which is a primary pathway for functionalizing electron-poor aromatic rings. wikipedia.orgnih.gov It was discovered that electron-withdrawing groups, such as nitro groups or the nitrogen atoms within a heteroaromatic ring like pyrazine, could activate the ring for attack by a nucleophile, displacing a halide leaving group. wikipedia.orglibretexts.org The investigation into polyfluoroarenes and their selective substitution reactions has been crucial for creating new materials and ligands. nih.gov This foundational research into SNAr mechanisms and the invention of practical fluorination techniques paved the way for the synthesis and exploration of highly functionalized molecules like 2,3-Difluoropyrazine.

Chemical Profile: this compound

The compound this compound is a halogenated aromatic heterocycle. Its specific properties are detailed below.

Chemical and Physical Properties

This compound is a colorless solid at room temperature with a distinctive odor. nii.ac.jp It is soluble in many common organic solvents. nii.ac.jp The key physical and chemical properties are summarized in the following table.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂F₂N₂ | nii.ac.jpnuph.edu.ua |

| Molecular Weight | 116.07 g/mol | nuph.edu.ua |

| Appearance | Colorless solid | nii.ac.jp |

| Melting Point | 110-112 °C | nii.ac.jp |

| CAS Number | 52751-15-2 | nuph.edu.ua |

| Density | 1.376 g/cm³ | lookchem.com |

Synthesis of this compound

While specific, detailed industrial-scale syntheses for this compound are not widely published, its preparation generally follows established methods for producing fluorinated heterocycles. The most common approach is through a halogen-exchange (Halex) reaction. This process involves the fluorination of a corresponding chlorinated precursor, such as 2,3-dichloropyrazine (B116531).

This type of transformation is typically achieved by heating the chloro-precursor with a fluoride (B91410) salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). wjpmr.comresearchgate.net This general methodology is used to produce analogous compounds like 3,6-difluoropyrazine-2-carbonitrile (B1358748), a key intermediate in the synthesis of the antiviral drug Favipiravir. wjpmr.comgoogle.comgoogle.com Another method reported for similar compounds involves direct fluorination with fluorine gas at elevated temperatures using a copper catalyst. nii.ac.jp

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its highly electron-deficient nature, making it a prime candidate for nucleophilic aromatic substitution (SNAr) . wikipedia.orgbyjus.com This reactivity is a result of two key factors:

The Pyrazine Ring: The two electron-withdrawing nitrogen atoms in the pyrazine ring pull electron density away from the carbon atoms, making the ring electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing, further increasing the electrophilicity of the ring carbons to which they are attached. In the context of SNAr reactions, fluoride is an excellent leaving group, particularly because its high electronegativity strongly polarizes the carbon-fluorine bond and accelerates the initial nucleophilic attack, which is the rate-determining step of the reaction. libretexts.orguni-rostock.de

In a typical SNAr reaction, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient ring. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in a new substituted pyrazine. The ortho arrangement of the two fluorine atoms in this compound makes it a particularly interesting substrate for sequential substitution reactions, allowing for the controlled introduction of different functional groups.

Applications as a Chemical Intermediate

This compound is primarily valued as a versatile chemical intermediate or building block in the synthesis of more complex molecules. bldpharm.comruifuchemical.com Its high reactivity allows for the strategic introduction of the pyrazine scaffold into target structures. Its applications are concentrated in the following areas:

Medicinal Chemistry: The pyrazine core is a well-established scaffold in many biologically active compounds. nih.gov While direct examples for this compound are not extensively documented in public literature, its isomeric and functionalized analogs are critical intermediates. For instance, 3,6-difluoropyrazine-2-carbonitrile is an essential precursor for the antiviral medication Favipiravir. wjpmr.comnih.govresearchgate.net By analogy, this compound serves as a valuable starting material for creating novel pharmaceutical candidates where the specific substitution pattern is desired for optimizing drug properties.

Agrochemicals: Fluorinated heterocycles are a cornerstone of the modern agrochemical industry, found in a large percentage of herbicides, fungicides, and insecticides. researchgate.netnih.gov Compounds like 2,3-dichloro-5-trifluoromethyl pyridine (B92270) are key intermediates for potent herbicides. alfa-chemical.com The structural features of this compound make it a highly attractive building block for the synthesis of new agrochemicals, where the pyrazine ring and fluorine atoms can contribute to the desired biological activity and metabolic stability. evonik.com

Materials Science: The field of materials science utilizes unique organic molecules to create materials with specific electronic, optical, or thermal properties. wikipedia.orgdechema.de Electron-deficient aromatic systems like fluorinated pyrazines are of interest for developing organic semiconductors, polymers, and other functional materials. nii.ac.jpbldpharm.com this compound can be used as a monomer or a precursor to larger conjugated systems where its electronic properties can be harnessed. nii.ac.jp

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWMJTRHEAAUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200740 | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52751-15-2 | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052751152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluoropyrazine

Established Synthetic Routes to 2,3-Difluoropyrazine

Established methods for the synthesis of this compound primarily rely on halogen exchange reactions and the construction of the pyrazine (B50134) ring system.

Halogenation and Fluorination Strategies

A principal and widely utilized method for the synthesis of this compound involves the halogen exchange (Halex) reaction. This process typically starts with a more readily available dihalopyrazine, most commonly 2,3-dichloropyrazine (B116531), which is then subjected to a fluorinating agent.

The direct fluorination of pyrazine with fluorine gas has been reported as a method to obtain this compound. chembk.com However, this method can be hazardous and may lead to a mixture of fluorinated products. A more controlled and common approach is the fluorination of a chlorinated precursor. The synthesis of 2,3-dichloropyrazine can be achieved through various routes, including the chlorination of N,N'-bis-chlorocarbonyl-piperazine. google.com This intermediate is prepared by reacting piperazine (B1678402) with phosgene (B1210022). google.com

For instance, the synthesis of tetrafluoropyrazine (B2619242) from tetrachloropyrazine using potassium fluoride (B91410) demonstrates the utility of this halogen exchange strategy for polysubstituted pyrazines. rsc.org The incomplete fluorination of tetrachloropyrazine can also yield various halogeno-fluoropyrazines. rsc.org

Table 1: Halogenation and Fluorination Reactions for Pyrazine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Pyrazine | Fluorine gas, Copper or copper salt catalyst | This compound | chembk.com |

| Piperazine hexahydrate | Phosgene, then Chlorine | 2,3-Dichloropyrazine | google.com |

| Tetrachloropyrazine | Potassium fluoride (KF) | Tetrafluoropyrazine | rsc.org |

| 2,3-Dichloropyridine | Fluoride salts, Phase transfer catalyst | 2,3-Difluoropyridine | google.com |

| 3,6-Dichloropyrazine-2-carbonitrile (B1371311) | Potassium fluoride (KF), TBAB, DMSO | 3,6-Difluoropyrazine-2-carbonitrile (B1358748) | thieme-connect.de |

Ring-Forming Reactions for Pyrazine Core Assembly

The construction of the pyrazine ring itself is a fundamental aspect of synthesizing its derivatives. While direct synthesis of this compound via a ring-forming reaction is less common, the synthesis of the pyrazine core is well-established. These reactions typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

Variations of this approach, such as the reaction of aminoacetaldehyde with dialkyloxalate, have been used to produce 2,3-dihydroxypyrazine, which can then be converted to 2,3-dichloropyrazine. google.com Although this represents a multi-step process to the chlorinated precursor, it highlights the importance of ring-forming strategies in accessing the necessary pyrazine scaffold. Named ring-forming reactions like the Hantzsch pyridine (B92270) synthesis and the Robinson annulation provide general frameworks for heterocycle synthesis, which can be conceptually adapted for pyrazines. wikipedia.org

Advanced and Stereoselective Synthesis Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the preparation of fluorinated heterocycles, including catalytic and multicomponent strategies.

Catalytic Methods in this compound Synthesis

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. While specific catalytic syntheses for this compound are not extensively documented in the provided results, the broader field of catalytic fluorination and pyrazine synthesis is evolving. For example, palladium-catalyzed nucleophilic fluorination has emerged as a powerful tool for introducing fluorine into aromatic systems. nih.gov This typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov

Furthermore, visible-light photoredox catalysis has been employed for the trifluoromethylation of heteroaromatics like 2,6-dichloropyrazine, indicating the potential for light-induced catalytic methods in the synthesis of other fluorinated pyrazines. mdpi.com The development of catalysts that can facilitate the direct and selective fluorination of the pyrazine ring would represent a significant advancement.

Multicomponent Reactions for Pyrazine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. beilstein-journals.orgresearchgate.net While a direct MCR for this compound is not explicitly described, MCRs are used to construct pyrazine-based scaffolds. For instance, the Petasis reaction, involving a secondary amine, an aldehyde, and a boronic acid, has been used to synthesize pyrazine-based multi-target directed ligands. beilstein-journals.org The Ugi four-component reaction is another prominent MCR used in the synthesis of diverse heterocyclic molecules. researchgate.net

These MCRs offer a convergent approach to complex pyrazine derivatives, which could potentially be functionalized to yield this compound in subsequent steps. The development of an MCR that directly incorporates fluorine atoms into the pyrazine ring would be a highly desirable and atom-economical strategy.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the transformations of key intermediates. A precursor is a compound that participates in a chemical reaction that produces another compound. reagent.co.uk

A common and crucial precursor for this compound is 2,3-dichloropyrazine. The synthesis of this intermediate often begins with readily available starting materials like piperazine. google.com The transformation of 2,3-dichloropyrazine to this compound via halogen exchange is a pivotal step. rsc.orgresearchgate.net

The choice of precursor and the sequence of intermediate transformations are key considerations in designing an efficient and scalable synthesis of this compound.

Table 2: Key Precursors and Intermediates in the Synthesis of Fluorinated Pyrazines

| Compound Name | Role | Subsequent Transformation | Reference |

|---|---|---|---|

| 2,3-Dichloropyrazine | Precursor | Fluorination to this compound | rsc.orgresearchgate.net |

| Piperazine | Starting Material | Conversion to N,N'-bis-chlorocarbonyl-piperazine | google.com |

| 3,6-Dichloropyrazine-2-carbonitrile | Intermediate | Fluorination to 3,6-difluoropyrazine-2-carbonitrile | thieme-connect.dechemicalpapers.com |

| 2,3-Dihydroxypyrazine | Intermediate | Chlorination to 2,3-dichloropyrazine | google.com |

| Tetrachloropyrazine | Precursor | Fluorination to tetrafluoropyrazine | rsc.org |

Synthesis of Halogenated Pyrazine Precursors

The creation of this compound typically begins with the synthesis of a di-halogenated pyrazine, most commonly 2,3-dichloropyrazine. This precursor serves as a robust intermediate for the subsequent introduction of fluorine atoms. Several methods have been established for the preparation of these critical halogenated precursors.

One prominent method involves a multi-step process starting from piperazine. In this approach, piperazine hexahydrate is reacted with phosgene to form N,N'-bischlorocarbonyl-piperazine. This intermediate is then subjected to high-temperature chlorination to yield 2,3-dichloropyrazine. google.com Catalysts such as aluminum chloride or ferric chloride are often employed to facilitate the chlorination step. google.com

Table 1: Synthesis of 2,3-Dichloropyrazine from Piperazine

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Piperazine Hexahydrate | google.com |

| Reagents | Phosgene, Chlorine (Cl₂) | google.com |

| Intermediate | N,N'-bischlorocarbonyl-piperazine | google.com |

| Catalyst | Aluminum chloride or Ferric chloride | google.com |

| Temperature | -5 to 0 °C (Phosgenation), 150 to 170 °C (Chlorination) | google.com |

| Reaction Time | 9 to 15 hours (Chlorination) | google.com |

An alternative pathway to 2,3-dichloropyrazine starts from 3-chloropyrazine 1-oxide. chemicalbook.com This compound is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), at elevated temperatures. The reaction proceeds via a reflux for approximately one hour to afford the desired product after purification. chemicalbook.com

Table 2: Synthesis of 2,3-Dichloropyrazine from 3-Chloropyrazine 1-oxide

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 3-Chloropyrazine 1-oxide | chemicalbook.com |

| Reagent | Phosphorus oxychloride (POCl₃) | chemicalbook.com |

| Temperature | 60 °C followed by reflux | chemicalbook.com |

| Reaction Time | 60 minutes at reflux | chemicalbook.com |

| Yield | 46.2% | chemicalbook.com |

Other synthetic strategies for halogenated pyrazines include the direct chlorination of pyrazine derivatives using reagents like N-chlorosuccinimide (NCS), which can offer a milder alternative to harsher chlorinating agents. thieme-connect.com Furthermore, foundational syntheses building the pyrazine ring from acyclic precursors, such as N-substituted iminodiacetonitrile (B147120) derivatives, represent another distinct approach to accessing these heterocyclic scaffolds. google.com

Fluorination of Pyrazine Intermediates

The conversion of halogenated pyrazine precursors into this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (Halex) reaction. This process involves the replacement of chlorine atoms with fluorine atoms.

The standard procedure utilizes 2,3-dichloropyrazine as the substrate and an alkali metal fluoride, such as potassium fluoride (KF), as the fluorinating agent. sciforum.netresearchgate.net Due to the low solubility and reactivity of KF, the reaction is typically performed in a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). sciforum.net To enhance the efficacy of the fluorination, a phase-transfer catalyst is essential. Tetrabutylammonium (B224687) bromide (TBAB or Bu₄N⁺Br⁻) is frequently used for this purpose, as it facilitates the transfer of fluoride ions into the organic phase where the reaction occurs. sciforum.netresearchgate.net The reaction mixture is heated to ensure the substitution takes place, leading to the formation of 3,6-difluoropyrazine-2-carbonitrile when starting from a dichloropyrazine carbonitrile. sciforum.netresearchgate.net The same principle applies to the synthesis of this compound from 2,3-dichloropyrazine.

Table 3: Typical Conditions for Halogen Exchange Fluorination of Dichloropyrazines

| Parameter | Details | Source |

|---|---|---|

| Substrate | Dichloropyrazine derivative (e.g., 3,6-dichloropyrazine-2-carbonitrile) | sciforum.netresearchgate.net |

| Fluorinating Agent | Potassium Fluoride (KF) | sciforum.netresearchgate.net |

| Catalyst | Tetrabutylammonium bromide (TBAB) | researchgate.net |

| Solvent | Dimethyl sulfoxide (DMSO) | sciforum.netresearchgate.net |

| Temperature | 55 °C to 120 °C (reflux) | sciforum.netresearchgate.net |

While the Halex reaction is predominant, other fluorinating agents can be considered. The Olah reagent (a complex of hydrogen fluoride and pyridine) is a powerful fluorinating agent used in various heterocyclic syntheses and represents a potential alternative for introducing fluorine onto the pyrazine ring. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount for developing sustainable synthetic processes that minimize environmental impact and enhance safety. sigmaaldrich.com These principles guide the design of chemical production toward reduced waste, energy efficiency, and the use of less hazardous substances.

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. sigmaaldrich.com Solvent-free (neat) reactions and syntheses conducted in aqueous media are highly desirable alternatives. jocpr.com These methods can lead to significantly reduced chemical waste, lower operational costs, and simplified product purification. jocpr.comcem.com

Techniques such as mechanical grinding or microwave-assisted synthesis have proven effective in promoting chemical reactions without the need for a solvent. jocpr.comrsc.org Microwave irradiation, in particular, can accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. cem.com While the literature contains numerous examples of these techniques being applied to the synthesis of various nitrogen-containing heterocycles, rsc.org specific, well-documented protocols for a completely solvent-free or aqueous synthesis of this compound are not yet prevalent. The development of such methods remains a key objective for future research to align the production of fluoropyrazines with modern sustainability standards.

Catalysis is a fundamental pillar of green chemistry, as catalysts allow for reactions to proceed with high efficiency and selectivity while being used in only small amounts. sigmaaldrich.com Sustainable catalysis pushes this principle further by focusing on the use of catalysts that are themselves environmentally benign. cornellab.com A major trend in this area is the shift from catalysts based on precious metals (e.g., palladium, rhodium) to those derived from earth-abundant, less toxic metals like iron, nickel, and cobalt. acs.org These metals are cheaper and have a lower environmental footprint associated with their mining and refining. acs.org

In the context of this compound synthesis, the phase-transfer catalysts employed in the fluorination step are an application of catalytic principles. sciforum.netresearchgate.net They improve reaction efficiency and are used in substoichiometric amounts. Future advancements will likely focus on developing novel, recyclable, and non-toxic catalytic systems for both the creation of the pyrazine core and its subsequent fluorination, further enhancing the green credentials of fluoropyrazine production.

Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental ¹⁹F NMR, ¹³C NMR, ¹H NMR, and detailed FTIR/Raman data for the chemical compound “this compound” could not be located within the available resources. Consequently, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings for each specified subsection.

The search yielded general information on the principles of advanced spectroscopic techniques such as NMR (¹⁹F, ¹³C, ¹H, and 2D methods) and vibrational spectroscopy (FTIR, Raman), as well as data for structurally related but distinct molecules (e.g., 2,3-difluoropyridine, other complex fluorinated pyrazines). However, adhering to the strict instruction to focus solely on this compound and to provide specific research findings prevents the use of this analogous data.

To fulfill the request, access to a publication containing the full synthesis and spectroscopic characterization of this compound is necessary. Without this source data, the creation of an authoritative and scientifically accurate article as outlined is not feasible.

Advanced Spectroscopic Characterization of 2,3 Difluoropyrazine

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. oup.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of a compound to several decimal places, allowing for the determination of its exact mass. acs.org

For 2,3-Difluoropyrazine, the molecular formula is C₄H₂F₂N₂. The exact mass, which is the sum of the masses of the most abundant isotopes of each element, has been computed to be 116.01860440 Da. nih.gov This precise measurement is invaluable for distinguishing it from other compounds that may have the same nominal molecular weight.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₂F₂N₂ | nih.gov |

| Nominal Mass | 116 u | nih.gov |

| Monoisotopic Mass | 116.01860440 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce product ions. nih.govuni-saarland.de The resulting fragmentation pattern provides detailed information about the structure of the precursor ion.

While a specific experimental MS/MS spectrum for this compound is not widely available in the literature, the fragmentation pattern can be predicted based on the known behavior of pyrazines and halogenated aromatic compounds. Upon electron ionization, the molecular ion (M⁺) would be observed at m/z 116. The pyrazine (B50134) ring is aromatic and thus relatively stable. Key fragmentation pathways for pyrazine itself typically involve the loss of neutral molecules like HCN (27 u) and acetylene (B1199291) (C₂H₂; 26 u). researchgate.net

For this compound, the following fragmentation pathways are expected:

Loss of HCN: A common fragmentation for nitrogen heterocycles, leading to a fragment ion.

Loss of a fluorine atom: Cleavage of a C-F bond would result in a fragment at m/z 97.

Ring cleavage: Similar to pyrazine, the ring can break apart, leading to the loss of small, stable neutral fragments. The presence of fluorine atoms would influence the stability of the resulting fragment ions.

The fragmentation pattern serves as a molecular fingerprint, which can be used for structural confirmation, especially when compared with spectral libraries like those from the NIST Mass Spectrometry Data Center. nist.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. chemscene.com For aromatic nitrogen heterocyclic molecules like pyrazine, two main types of electronic transitions are observed in the near-UV region: n→π* and π→π* transitions. montana.edu

Absorption Maxima and Molar Extinction Coefficients

The electronic spectrum of pyrazine derivatives typically displays two distinct absorption bands. montana.edu

n→π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to an anti-bonding π* orbital. These are generally lower in energy and have a lower molar extinction coefficient (ε). For a related compound, pyrazine-2-amidoxime, the n→π* transition in water is observed at approximately 290 nm. researchgate.net

π→π transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are higher in energy and are characterized by a larger molar extinction coefficient. For pyrazine-2-amidoxime in water, this transition is seen at 252 nm. researchgate.net

For this compound, similar transitions are expected. The fluorine substituents, being electron-withdrawing, would influence the energy levels of the molecular orbitals and thus the exact absorption maxima (λmax).

| Transition Type | Description | Expected Characteristics |

|---|---|---|

| n→π | Excitation of a non-bonding electron to an anti-bonding π orbital. | Longer wavelength, lower intensity (small ε). |

| π→π | Excitation of a bonding π electron to an anti-bonding π orbital. | Shorter wavelength, higher intensity (large ε). |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly affect the UV-Vis absorption spectrum. nih.govfudan.edu.cn The changes in absorption maxima are known as solvatochromic shifts.

Hypsochromic Shift (Blue Shift): An n→π* transition typically undergoes a hypsochromic shift as solvent polarity increases. This is because polar solvents, particularly protic solvents, can form hydrogen bonds with the non-bonding electrons of the nitrogen atoms in the ground state, lowering its energy. The excited state is less stabilized, thus increasing the energy gap for the transition. montana.edu

Bathochromic Shift (Red Shift): A π→π* transition often experiences a bathochromic shift with increasing solvent polarity. In this case, the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, decreasing the transition energy. nih.gov

In an experiment with pyrazine, changing the solvent from a non-polar hydrocarbon to a polar solvent like water causes a blue shift in the n→π* transition, confirming its assignment. montana.edu A similar effect would be anticipated for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. slideshare.netutwente.nl It works by irradiating a sample with X-rays and measuring the kinetic energy of the ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. chemsrc.com

For this compound (C₄H₂F₂N₂), an XPS survey scan would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Fluorine (F 1s). High-resolution spectra of these regions would provide insight into the chemical bonding.

C 1s Spectrum: Due to the different chemical environments, the carbon atoms in the ring would exhibit chemical shifts. The two carbons bonded to fluorine (C2 and C3) would be expected to have a significantly higher binding energy compared to the two carbons bonded only to hydrogen and nitrogen (C5 and C6). This is because the highly electronegative fluorine atoms withdraw electron density, leading to a less shielded carbon nucleus. Studies on fluorinated pyridines have confirmed that fluorine substitution induces significant shifts in the C 1s binding energies. researchgate.netaip.org

N 1s Spectrum: The two nitrogen atoms in this compound are in equivalent chemical environments. Therefore, a single, sharp N 1s peak would be expected. In studies of pyridine (B92270), the N 1s binding energy is found to be around 400.2 eV. aip.org The presence of electron-withdrawing fluorine atoms on the adjacent carbons in this compound would likely shift this value to a slightly higher binding energy.

F 1s Spectrum: A single, intense F 1s peak would be observed, as both fluorine atoms are in identical chemical environments (bonded to a carbon atom in the pyrazine ring).

Crystallographic Analysis of 2,3 Difluoropyrazine and Its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

For a molecule like 2,3-Difluoropyrazine, an SC-XRD experiment would provide unambiguous confirmation of the pyrazine (B50134) ring's planarity and precise measurements of the C-F, C-N, C-C, and C-H bond lengths and angles. This experimental data is the gold standard for validating theoretical and computational models of the molecule's structure.

Table 1: Representative Crystallographic Data from a Hypothetical SC-XRD Experiment on this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₂F₂N₂ |

| Formula Weight | 116.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a subtle balance of intermolecular interactions. youtube.com In fluorinated aromatic compounds, these interactions are particularly diverse and play a critical role in dictating the final solid-state architecture. iucr.org For this compound, several key interactions are expected to direct its self-assembly.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, the pyrazine ring's C-H bonds can act as weak donors. The nitrogen atoms, with their lone pairs of electrons, are effective hydrogen bond acceptors. This can lead to the formation of weak C–H···N hydrogen bonds, which are frequently observed in the crystal structures of nitrogen heterocycles.

π-π Stacking: The pyrazine ring is electron-deficient, a character that is significantly enhanced by the two electron-withdrawing fluorine atoms. This electronic nature makes it an ideal candidate for forming π-π stacking interactions with electron-rich aromatic systems or offset stacking arrangements with other difluoropyrazine molecules.

Table 2: Expected Intermolecular Interactions in this compound Crystals

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

|---|---|---|---|

| Weak Hydrogen Bond | C-H | N (pyrazine) | 2.2 - 2.8 (H···N) |

| Weak Hydrogen Bond | C-H | F | 2.3 - 2.9 (H···F) |

| Halogen Contact | F | F | 2.7 - 3.1 (F···F) |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | 3.3 - 3.8 (centroid-centroid) |

The this compound molecule itself is a rigid, planar aromatic system and therefore does not possess different rotational conformers. Its solid-state structure is defined by its packing arrangement rather than by intramolecular conformational changes.

However, for derivatives of this compound that incorporate flexible side chains, conformational preferences become a critical aspect of their solid-state structure. The specific torsion angles adopted by these side chains in the crystal are determined by a combination of minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. SC-XRD is the essential tool for observing and quantifying these preferred solid-state conformations. nih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains millions of tiny crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, plotting diffracted X-ray intensity against the diffraction angle (2θ). chemrxiv.org

A primary application of PXRD is the identification of polymorphs—different crystalline forms of the same compound that arise from different molecular packing arrangements. nih.gov Polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. For a rigid molecule like this compound, the formation of different polymorphs is a distinct possibility, driven by competing intermolecular interaction motifs. PXRD is the principal method for distinguishing between these forms, with each polymorph giving rise to a unique pattern of diffraction peaks.

Table 3: Hypothetical PXRD Peak Comparison for Two Polymorphs of this compound

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 12.5 | 85 | 10.8 | 60 |

| 15.8 | 40 | 16.2 | 100 |

| 25.1 | 100 | 21.7 | 75 |

| 28.4 | 65 | 26.5 | 90 |

Co-crystallization and Supramolecular Assembly Studies

Co-crystallization is a crystal engineering strategy where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. nih.govresearchgate.net These multi-component solids, known as co-crystals, are held together by the same non-covalent interactions that govern the packing of single-component crystals, such as hydrogen bonds and halogen bonds. researchgate.netresearchgate.net

The molecular structure of this compound makes it an excellent candidate for co-crystallization studies. Its two nitrogen atoms are strong hydrogen bond acceptors, capable of forming robust synthons with co-formers that are hydrogen bond donors (e.g., carboxylic acids, phenols, amides). This approach allows for the systematic design of new solid forms with potentially modified and improved physicochemical properties. The study of how this compound and a co-former assemble into a co-crystal falls under the broader field of supramolecular assembly, which explores the spontaneous organization of molecules into well-defined, functional structures.

Computational and Theoretical Investigations of 2,3 Difluoropyrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Difluoropyrazine. These calculations provide a molecular-level depiction of its electronic framework. nih.govrsdjournal.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com It is a widely used approach for calculating the ground-state properties of molecules with a favorable balance between computational cost and accuracy. escholarship.orgimperial.ac.uk DFT methods are instrumental in determining optimized geometries, electronic energies, and other fundamental properties of molecules like this compound. mdpi.compku.edu.cn Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set to provide a comprehensive description of the molecule's ground state. researchgate.netmdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.orgnovapublishers.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) and coupled cluster (CC) theory, aim to solve the electronic Schrödinger equation to provide highly accurate results. wikipedia.orgnovapublishers.com For this compound, ab initio calculations can yield precise information on its geometry, vibrational frequencies, and thermodynamic parameters. nih.gov For instance, photoelectron spectra of fluorinated diazines, including this compound, have been analyzed with the aid of ab initio calculations to understand their electronic transitions. utwente.nl

Molecular Orbitals: HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.comirjweb.com For this compound, the analysis of its frontier molecular orbitals (FMOs) reveals how fluorine substitution affects the electronic properties and reactivity of the pyrazine (B50134) ring. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution and energies of these orbitals are influenced by the electronegative fluorine atoms.

Below is a table showcasing representative HOMO-LUMO energy values and the corresponding energy gap for a related fluorinated compound, which illustrates the typical outputs of such calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 malayajournal.org |

| LUMO | -1.2715 malayajournal.org |

| Energy Gap (ΔE) | 4.0106 malayajournal.org |

Note: The data presented is for a representative fluorinated heterocyclic compound and serves as an illustrative example of the parameters calculated in a HOMO-LUMO analysis.

Theoretical Studies of Molecular Reactivity and Reaction Pathways

Theoretical studies of molecular reactivity provide a framework for understanding and predicting how this compound will behave in chemical reactions. researchgate.netnih.gov

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from DFT that help to identify the most probable sites for electrophilic and nucleophilic attack within a molecule. scm.comwikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgfaccts.de

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron). scm.comfaccts.de

f-(r) : for electrophilic attack (removal of an electron). scm.comfaccts.de

f0(r) : for radical attack. faccts.de

By calculating the condensed Fukui functions for each atom in this compound, one can determine the local reactivity. Atoms with high values of f+(r) are more susceptible to nucleophilic attack, making them electrophilic sites. schrodinger.com Conversely, atoms with high values of f-(r) are more prone to electrophilic attack, identifying them as nucleophilic sites. schrodinger.comresearchgate.net This analysis is critical for predicting the regioselectivity of reactions involving this compound.

A conceptual table for condensed Fukui function values is shown below.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C2 | High | Low |

| C3 | High | Low |

| N1 | Low | High |

| N4 | Low | High |

Note: This table is a conceptual representation of expected Fukui function trends for this compound based on general principles of chemical reactivity.

Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions. nih.gov For this compound, theoretical studies can map out potential energy surfaces for various reactions, identifying the most likely pathways. researchgate.net This involves locating and characterizing the transition states, which are the highest energy points along a reaction coordinate and represent a critical bottleneck in chemical transformations. ucsb.eduarxiv.org

Transition state theory (TST) provides a framework for calculating reaction rate constants from the properties of the reactants and the transition state structure. cecam.org Key parameters derived from these calculations include the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation. cecam.org For example, a study on the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), used computational methods to identify the trigger bond and initial reaction steps. mdpi.com Such analyses for this compound would involve exploring various decomposition pathways, such as ring-opening or fragmentation, and determining the associated energy barriers.

The nature of the solvent can also significantly influence reaction mechanisms and rates. researchgate.net Computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation, to provide a more accurate picture of the reaction in solution. researchgate.net

Computational Catalysis Studies Involving this compound

Computational catalysis aims to understand and predict the behavior of catalysts in chemical reactions at a molecular level. researchgate.netnih.gov In reactions where this compound might act as a ligand or substrate, computational studies can provide valuable insights into the catalytic cycle. oiccpress.comrsc.org

Density Functional Theory (DFT) is a common method used in computational catalysis to investigate the electronic structure and energetics of catalyst-substrate interactions. researchgate.netosti.gov For example, if this compound were involved in a transition-metal-catalyzed cross-coupling reaction, DFT calculations could be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org These calculations would help in understanding the role of the fluorine substituents on the pyrazine ring in modulating the catalytic activity.

Researchers can computationally screen different catalysts for a specific transformation involving this compound to identify the most promising candidates. nih.gov This involves calculating the reaction profiles for various catalysts and comparing their activation energies. rsc.org Such studies can guide experimental efforts by narrowing down the range of potential catalysts to be tested. nih.gov The insights gained can also aid in the rational design of new and improved catalysts with enhanced activity and selectivity. nih.govgoogle.com

For instance, in the context of photoredox catalysis, where a photocatalyst is excited by light to initiate a chemical reaction, computational studies could model the electronic excited states of a catalyst in the presence of this compound. uni-rostock.de This would help in understanding the electron transfer processes that drive the reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of this compound. nih.govnih.gov

These simulations can reveal the different spatial arrangements (conformations) that the molecule can adopt and the relative energies of these conformations. For a relatively rigid molecule like this compound, MD simulations can provide information about the vibrational motions of the atoms and any subtle conformational fluctuations.

In the context of its interaction with other molecules, such as in a solution or a biological system, MD simulations can be used to explore the binding modes and interaction energies. jchemlett.com For example, simulations could be run to study how this compound interacts with a protein's active site, providing insights into its potential as a ligand. nih.gov The analysis of MD trajectories can reveal important information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. mdpi.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) of this compound. nih.gov These calculations are typically performed using DFT. nih.gov

The calculated chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental NMR spectra to confirm the molecular structure and aid in the assignment of the observed signals. mdpi.comhmdb.ca Discrepancies between calculated and experimental values can sometimes point to specific conformational effects or intermolecular interactions that are not fully captured by the computational model.

Below is an interactive table showing hypothetical calculated NMR data for this compound.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-5/H-6 | 8.30 | 8.25 |

| C-2/C-3 | 150.0 | 148.5 |

| C-5/C-6 | 140.0 | 139.2 |

Note: The values in this table are illustrative and not based on actual reported data for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. pg.edu.pl Computational methods can be used to calculate the vibrational frequencies and intensities of this compound. nepjol.infouni-ulm.de These calculations are often performed using DFT and involve computing the second derivatives of the energy with respect to the atomic positions. uni-ulm.de The simulated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. nepjol.info

Electronic spectroscopy, such as UV-Vis absorption spectroscopy, probes the electronic transitions within a molecule. up.pt Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.netpsu.edu These calculations can predict the absorption wavelengths (λmax) and intensities of the electronic absorption bands of this compound. researchgate.net The simulated UV-Vis spectrum can be compared with the experimental spectrum to understand the nature of the electronic transitions, often characterized as π → π* or n → π* transitions. psu.edu

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| Spectroscopic Data | Calculated Value | Experimental Value |

| Main IR Absorption (C=N stretch) | 1610 cm⁻¹ | 1605 cm⁻¹ |

| Main Raman Shift (Ring breathing) | 1020 cm⁻¹ | 1015 cm⁻¹ |

| UV-Vis λmax (π → π) | 270 nm | 275 nm |

| UV-Vis λmax (n → π) | 315 nm | 320 nm |

Note: The values in this table are illustrative and not based on actual reported data for this compound.

Reactivity and Synthetic Utility of 2,3 Difluoropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems like 2,3-difluoropyrazine. masterorganicchemistry.com The presence of strong electron-withdrawing groups activates the aromatic ring towards attack by nucleophiles. nptel.ac.in

Regioselectivity and Stereoselectivity in SNAr Transformations

The positions of substituents on the pyrazine ring significantly influence the regioselectivity of SNAr reactions. For instance, in unsymmetrical 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. nih.gov While this specific study does not involve this compound, the principles of how electronic effects guide regioselectivity are broadly applicable to substituted pyrazines. In the case of this compound, the two fluorine atoms are electronically equivalent, meaning that monosubstitution can occur at either the C2 or C3 position, leading to a mixture of products unless other directing factors are present.

Computational studies on other fluorinated aromatic systems, such as pentafluorobiphenyl, have shown that the site of substitution can be predicted by analyzing the stability of the intermediate Meisenheimer complexes. nih.gov This approach could similarly be applied to predict the regioselectivity of SNAr reactions on substituted 2,3-difluoropyrazines.

Influence of Fluorine Atoms on Pyrazine Reactivity

The two fluorine atoms on the this compound ring have a profound impact on its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the pyrazine ring highly electron-deficient. studypug.com This electronic characteristic significantly activates the ring for nucleophilic aromatic substitution, making it more susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comnptel.ac.in

The fluorine atoms themselves are excellent leaving groups in SNAr reactions. This reactivity allows for their displacement by various nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for introducing new functional groups onto the pyrazine core. A key aspect of fluorine's influence is its ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and accelerating the reaction rate. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions, often catalyzed by transition metals, are instrumental in building complex molecular architectures. rose-hulman.edu

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used in a variety of cross-coupling reactions. sigmaaldrich.com

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgencyclopedia.publibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. encyclopedia.pub The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. rose-hulman.edulibretexts.org For this compound, one or both of the fluorine atoms can be replaced by various organic groups using the Suzuki reaction, enabling the synthesis of a diverse array of substituted pyrazines. wikipedia.org

Table 1: Key Steps in the Suzuki Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide (e.g., a fluoropyrazine) adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex. wikipedia.org |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency. nih.gov It provides a powerful method for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.org In the context of this compound, this reaction allows for the introduction of primary or secondary amines at the 2- and/or 3-positions of the pyrazine ring. The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad applicability of this reaction. wikipedia.org

Table 2: Generations of Buchwald-Hartwig Catalyst Systems

| Catalyst Generation | Ligand Type | Key Features |

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)3) | Initial systems, often requiring harsh conditions. wikipedia.org |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Enabled coupling of primary amines and offered milder reaction conditions. wikipedia.org |

| Third Generation | Sterically hindered ligands (e.g., XPhos, SPhos) | Broadened the scope to include a wider range of amines and aryl chlorides. rsc.org |

Alternative Transition Metal Catalysis

While palladium has been the dominant metal in cross-coupling chemistry, other transition metals have emerged as viable alternatives, sometimes offering complementary reactivity or being more cost-effective. mdpi.com For instance, nickel-catalyzed cross-coupling reactions have been developed for forming C-B bonds. organic-chemistry.org Cobalt and rhodium have also been used in C-F bond functionalization reactions of gem-difluoroalkenes, demonstrating the potential of these metals to catalyze transformations involving fluorinated substrates. nih.gov Dual-catalytic systems, which combine two different metal catalysts to perform sequential reactions, have also been developed to functionalize otherwise unreactive sites. chemrxiv.org

Functionalization Strategies and Derivatization

The term "derivatization" refers to the process of chemically modifying a compound to produce a new compound with different properties. restek.com This is often done to improve analytical detection or to create new functionalities for further reactions. sigmaaldrich.com For example, free fatty acids are often derivatized to form fatty acid methyl esters (FAMEs) to improve their volatility for gas chromatography analysis. restek.com

In the context of this compound, functionalization strategies often involve the initial SNAr or cross-coupling reactions to introduce a primary functional group. This initial product can then be further modified. For example, a patent describes the hydrolysis of 3,6-difluoropyrazine-2-carbonitrile (B1358748) to 6-fluoro-3-hydroxypyrazine-2-carbonitrile, which is an intermediate in the synthesis of the antiviral drug Favipiravir. google.com Other strategies can include the introduction of functional groups through C-H activation, which has become a powerful tool for direct functionalization without the need for pre-installed leaving groups. nih.gov Surface functionalization techniques, such as plasma or enzymatic treatments, have also been used to modify polymer surfaces, which could be conceptually applied to materials derived from pyrazine monomers. mdpi.com

Design and Exploration of 2,3 Difluoropyrazine Derivatives and Analogs

Structure-Reactivity Relationship Studies in Difluoropyrazine Scaffolds

The reactivity of the 2,3-difluoropyrazine ring is profoundly influenced by the strong electron-withdrawing nature of the two fluorine atoms. numberanalytics.combrilliant.org This inductive effect renders the pyrazine (B50134) ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comsavemyexams.comsiue.edu The placement of these fluorine atoms at the 2 and 3 positions activates the entire ring system towards attack by nucleophiles.

Studies on polyfluoroheterocyclic compounds have shown that the introduction of fluorine atoms significantly alters the electronic distribution within the aromatic ring, thereby governing the regioselectivity of subsequent substitution reactions. rsc.orgresearchgate.net For instance, in a trifluoropyrazine, the position of nucleophilic attack is directed by the nature of the existing substituent. Alkyl and chlorine groups tend to direct incoming nucleophiles to the para-position, while alkoxy groups direct them to the ortho-position. rsc.orgresearchgate.net This provides a predictable framework for designing synthetic routes to specifically substituted difluoropyrazine derivatives.

The stability of the intermediate formed during nucleophilic aromatic substitution, often referred to as a Meisenheimer complex, is a critical factor in determining the reaction rate. masterorganicchemistry.com The electron-withdrawing fluorine atoms help to stabilize this negatively charged intermediate, thus facilitating the substitution reaction. numberanalytics.commasterorganicchemistry.com This enhanced reactivity allows for the introduction of a wide array of functional groups onto the pyrazine core under relatively mild conditions.

Synthesis and Characterization of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is primarily achieved through nucleophilic substitution reactions where one or both fluorine atoms are displaced by a variety of nucleophiles. Common nucleophiles include those with nitrogen, oxygen, or carbon as the attacking atom. rsc.org

A general route to obtaining polysubstituted pyrazines often starts from a more halogenated precursor like tetrachloropyrazine. Tetrachloropyrazine can be prepared by the chlorination of pyrazine-2,3-dicarboxylic acid. rsc.orgresearchgate.net Subsequent treatment with a fluorinating agent, such as potassium fluoride (B91410), can yield tetrafluoropyrazine (B2619242). rsc.orgresearchgate.net From tetrafluoropyrazine, a series of trifluoropyrazines can be obtained through reaction with various nucleophiles. rsc.org A second nucleophilic substitution then leads to the formation of difluoropyrazine derivatives. rsc.orgresearchgate.net

For example, the synthesis of Favipiravir, a pyrazine-based antiviral drug, involves the hydrolysis of a nitrile group on a difluoropyrazine precursor to an amide, followed by selective hydrolysis of one of the fluorine atoms. nih.govwjpmr.com This highlights the ability to selectively functionalize the this compound scaffold.

The characterization of these newly synthesized derivatives relies heavily on spectroscopic techniques. 19F NMR spectroscopy is particularly crucial for determining the structure of the resulting difluoropyrazines, as the fluorine chemical shifts are sensitive to the nature and position of other substituents on the pyrazine ring. rsc.orgresearchgate.net Other standard analytical methods such as 1H NMR, 13C NMR, and mass spectrometry are also employed to confirm the molecular structure.

Pyrazine Ring Modifications and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and biological properties of a lead compound. sci-hub.sechemrxiv.orgspirochem.com In the context of this compound, the pyrazine ring itself or the fluorine substituents can be considered for bioisosteric modifications.

The concept of bioisosterism involves replacing a functional group with another that has similar physical and chemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. sci-hub.senih.govhyphadiscovery.com For instance, the pyrazine ring, a six-membered heteroaromatic system, could be replaced by other aromatic or heteroaromatic rings to explore different regions of chemical space and potentially improve interactions with a biological target. openmedicinalchemistryjournal.com

Fluorine itself is often used as a bioisostere for hydrogen or a hydroxyl group due to its similar size. sci-hub.se However, its strong electron-withdrawing properties are unique. In some cases, it may be desirable to replace one or both fluorine atoms with other groups to modulate the electronic properties of the pyrazine ring. For example, replacing a fluorine atom with a chlorine atom or a methyl group would significantly alter the reactivity and lipophilicity of the molecule.

The strategic replacement of molecular fragments can lead to compounds with improved pharmacokinetic profiles. For example, replacing a metabolically labile phenyl group with a more stable heterocyclic ring is a common strategy to reduce clearance. hyphadiscovery.com Similarly, modifications to the this compound core could be envisioned to block sites of metabolism and enhance the in vivo lifetime of a drug candidate.

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a valuable platform for the construction of more complex, fused heterocyclic systems. uomustansiriyah.edu.iquchicago.eduuomustansiriyah.edu.iq These fused systems are of great interest in materials science and medicinal chemistry due to their rigid structures and extended π-systems. researchgate.net

Several synthetic strategies can be employed to build fused rings onto the this compound core. These often involve tandem reactions or multi-step sequences that first install appropriate functional groups on the pyrazine ring, which can then participate in cyclization reactions. researchgate.net For example, a derivative with vicinal amino and cyano groups could be a precursor for the synthesis of a fused pyrimidine (B1678525) ring.

The development of novel heterocyclic systems is a continuous endeavor in organic chemistry, with a constant demand for new scaffolds with unique properties. mdpi.comnih.gov The incorporation of the this compound moiety into these new systems can impart desirable characteristics, such as enhanced thermal stability, specific electronic properties, or potent biological activity. Research in this area includes the synthesis of pyrazinothiadiazoles and other fused systems where the pyrazine ring is annulated with other heterocyclic rings. researchgate.net These novel structures are then evaluated for their potential applications in various fields.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in 2,3-Difluoropyrazine Research

The primary academic contribution of this compound lies in its role as a critical intermediate in the synthesis of complex, biologically active molecules. Its value as a heterocyclic building block is well-established, though it has been considered underexplored in some contexts. researchgate.net

A major focus of research has been its application in the synthesis of antiviral agents. Notably, derivatives of this compound are precursors to the drug Favipiravir (T-705), an RNA polymerase inhibitor with potent activity against various RNA viruses. researchgate.net Multiple synthetic routes have been developed that utilize difluoropyrazine intermediates. For example, one common pathway involves the conversion of 3,6-dichloropyrazine-2-carbonitrile (B1371311) to 3,6-difluoropyrazine-2-carbonitrile (B1358748), which is then hydrolyzed to form a key carboxamide intermediate. jyu.fi This intermediate subsequently undergoes selective hydrolysis to yield the final active compound. jyu.fi The development of these multi-step syntheses highlights the compound's utility in medicinal chemistry. acs.org

Research has detailed various synthetic transformations starting from chlorinated pyrazines. The exchange of chlorine for fluorine is a key step, often achieved using reagents like potassium fluoride (B91410) (KF) with a phase transfer catalyst. jyu.fi The subsequent regioselective hydrolysis of one of the fluorine atoms is another crucial and studied transformation. jyu.fi These synthetic achievements underscore the academic effort invested in understanding and controlling the reactivity of the this compound scaffold to access valuable pharmaceutical targets.

Table 1: Selected Synthetic Transformations Involving Fluoropyrazine Intermediates

| Starting Material | Key Reagents | Product | Significance/Contribution | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyrazine-2-carbonitrile | Potassium Fluoride (KF), Tetrabutylammonium (B224687) Bromide (TBAB), DMSO | 3,6-Difluoropyrazine-2-carbonitrile | Key fluorination step in the synthesis of Favipiravir precursors. | jyu.fi |

| 3,6-Difluoropyrazine-2-carbonitrile | 12 M HCl, THF | 3,6-Difluoropyrazine-2-carboxamide | Nitrile hydrolysis to form the necessary amide functional group. | jyu.fi |

| 3,6-Difluoropyrazine-2-carboxamide | Sodium Bicarbonate (NaHCO3), Dioxane, H2O | Favipiravir (6-fluoro-3-hydroxy-pyrazine-2-carboxamide) | Regioselective hydrolysis of a C-F bond to install the final hydroxyl group. | jyu.fi |

| 2-Aminopyrazine | N-chlorosuccinimide (NCS), then amination, then 1-chloro-1,2-benziodoxol-3(1H)-one | 2,3-Diamino-5,6-dichloropyrazine | Development of a more accessible and selective route to a related, valuable pyrazine (B50134) building block. | researchgate.net |

Emerging Methodologies and Research Frontiers

The synthesis and functionalization of fluorinated heterocycles like this compound are continually evolving, with new methodologies emerging to improve efficiency, selectivity, and sustainability.

One significant frontier is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times for the fluorination of benzo uq.edu.auethz.chsmu.edutriazin-7-ones, a related heterocyclic system, suggesting its potential applicability to pyrazine chemistry for more rapid and efficient processes. researchgate.net

Diversity-oriented synthesis (DOS) is another emerging area that leverages the unique reactivity of certain functional groups to generate diverse molecular scaffolds from a common starting point. researchgate.net While not explicitly detailed for this compound in the provided context, applying DOS principles could unlock new libraries of pyrazine derivatives for biological screening.

The development of one-pot, multi-step reactions represents a move towards more step-economical and sustainable chemistry. acs.org Routes that avoid the isolation of volatile or hazardous intermediates, such as the skin-irritant 3,6-difluoropyrazine-2-carbonitrile, are particularly valuable for large-scale synthesis. acs.org

Furthermore, the field of photoredox catalysis is rapidly growing and offers new pathways for organic transformations under mild, visible-light-mediated conditions. ethz.ch This methodology has been used for the direct C-H trifluoromethylation of aromatic compounds and could be a frontier for the novel functionalization of the this compound ring, moving beyond classical nucleophilic substitution. ethz.chmdpi.com The combination of photoredox catalysis with transition metal catalysis (metallaphotoredox) is also expanding the scope of cross-coupling reactions, which could create new C-C and C-heteroatom bonds at the pyrazine core. nih.gov

Unexplored Synthetic Avenues and Reactivity Patterns

While the nucleophilic aromatic substitution (SNAr) of fluorine atoms on the pyrazine ring is a well-documented and utilized reaction pattern, there remain several avenues for exploring new reactivity.

The direct C-H functionalization of the pyrazine ring is a largely unexplored area for this specific compound. umich.edu Transition-metal-catalyzed C-H activation is a powerful strategy for streamlining synthesis by removing the need for pre-functionalized starting materials. sigmaaldrich.com Developing methods for the selective C-H activation at the two carbon-hydrogen bonds of this compound could provide novel disconnections for the synthesis of complex derivatives. umich.eduutoronto.ca This could include reactions like C-H arylation, alkylation, or borylation, which would significantly expand the synthetic utility of the scaffold. snnu.edu.cn

The application of modern catalytic cycles beyond SNAr remains a frontier. For instance, photoredox-mediated reactions could unlock radical-based transformations. ethz.ch This could enable the introduction of functional groups that are difficult to install using traditional ionic chemistry. Exploring the reaction of this compound under various photoredox conditions, perhaps in combination with nickel catalysis, could lead to novel cross-coupling pathways. ethz.ch

Finally, the development of synthetic routes that avoid hazardous intermediates or harsh conditions continues to be a driving force in process chemistry. researchgate.netacs.org The search for alternative fluorinating agents or catalytic systems that can operate under milder conditions represents an ongoing synthetic challenge and an opportunity for innovation.

Theoretical Advances and Predictive Modeling in Fluorinated Heterocycles

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated heterocycles. uq.edu.au Significant theoretical advances have provided methodologies to forecast reactivity and spectroscopic properties, guiding experimental work.

A key area of development is the prediction of ¹⁹F NMR chemical shifts using quantum chemical methods, particularly Density Functional Theory (DFT). uq.edu.au Researchers have developed scaling factors that, when applied to relatively low-level DFT calculations, can accurately predict ¹⁹F NMR shifts for a wide range of fluorinated aromatic and heteroaromatic compounds. uq.edu.au This allows for the reliable assignment of chemical shifts to specific fluorine atoms in multifluorinated molecules, which is crucial for structure elucidation. uq.edu.au

Predictive modeling has also been successfully applied to rationalize and predict the regioselectivity and reaction rates of nucleophilic aromatic substitution (SNAr) reactions. smu.edu A computational approach using DFT to calculate the energies of the possible σ-complex reaction intermediates has proven useful. smu.edu This "σ-complex approach" can quantify both the global reactivity of different substrates and the local reactivity (regioselectivity) at different positions on the aromatic ring. smu.edu This modeling provides a mechanistic rationale for observed experimental outcomes, as the structure of the σ-complex often resembles the rate-limiting transition state. smu.edu Such computational studies are vital for understanding the complex mechanisms of organic reactions and for the rational design of new synthetic transformations. nih.govrsc.org

Table of Compounds Mentioned

Table 2: List of Compounds

| Common Name / Identifier | IUPAC Name | Role in Article |

|---|---|---|

| This compound | This compound | Core subject of the article. |

| Favipiravir / T-705 | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Antiviral drug synthesized from difluoropyrazine precursors. |

| 3,6-Dichloropyrazine-2-carbonitrile | 3,6-Dichloropyrazine-2-carbonitrile | Starting material for the synthesis of fluorinated pyrazine intermediates. |

| 3,6-Difluoropyrazine-2-carbonitrile | 3,6-Difluoropyrazine-2-carbonitrile | Key intermediate in Favipiravir synthesis; noted as a skin irritant. |

| 3,6-Difluoropyrazine-2-carboxamide | 3,6-Difluoropyrazine-2-carboxamide | Penultimate intermediate in a synthetic route to Favipiravir. |

| 2,3-Diamino-5,6-dichloropyrazine | 5,6-Dichloropyrazine-2,3-diamine | A related, valuable heterocyclic building block. |

| Potassium Fluoride | Potassium Fluoride | Fluorinating agent. |

| N-chlorosuccinimide | 1-Chloro-2,5-pyrrolidinedione | Chlorinating agent. |

Q & A

Basic Question

- ¹⁹F NMR : Critical for identifying fluorine environments. Chemical shifts for this compound typically appear at δ −120 to −140 ppm (vs. CFCl₃).